molecular formula C17H20N2O4S3 B2360775 Methyl 3-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1421468-66-7

Methyl 3-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2360775
CAS No.: 1421468-66-7
M. Wt: 412.54
InChI Key: DTUOQKMEYYUGTA-UHFFFAOYSA-N
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Description

Methyl 3-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H20N2O4S3 and its molecular weight is 412.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches and Structural Insights : Innovative synthetic routes have been developed to create complex molecules featuring pyridinyl and piperidinyl motifs, which are structurally related to Methyl 3-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate. For instance, researchers have developed methods for the synthesis of novel heterocycles based on pyrazole derivatives, demonstrating the versatility of sulfonamide and thiophene moieties in constructing bioactive compounds (El‐Emary, Al-muaikel, & Moustafa, 2002). Moreover, metal complexes containing sulfonamido-pyridyl motifs have been structurally characterized, indicating the potential of such frameworks in the development of coordination compounds with specific properties (Sousa et al., 2001).

Catalysis and Reaction Development : The use of piperidine derivatives in catalysis has been demonstrated, showing their utility in promoting diverse chemical transformations. For example, a study highlighted the use of 1-methyl-2-oxopyrrolidinium hydrogen sulfate as an ionic liquid catalyst for the synthesis of highly substituted piperidines, indicating the role of piperidine-based catalysts in facilitating complex organic reactions (Sajadikhah et al., 2012).

Medicinal Chemistry Applications

Drug Discovery and Development : Research has also focused on the modification of piperidine and pyridine moieties for the development of novel therapeutic agents. For instance, studies on thieno[2,3-d]pyrimidine derivatives bearing a sulfonylurea moiety and their synthesis from thiophene-based precursors have been conducted, showcasing the potential of these compounds in medicinal chemistry (Chen et al., 2014).

Material Science and Novel Applications

Development of Advanced Materials : The structural features of compounds containing pyridine and piperidine rings, such as their ability to form specific molecular conformations and engage in hydrogen bonding, have implications for material science. These characteristics can influence the design and synthesis of materials with desired properties (Kumar et al., 2012).

Properties

IUPAC Name

methyl 3-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]sulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S3/c1-23-17(20)16-14(7-11-24-16)26(21,22)19-9-5-13(6-10-19)12-25-15-4-2-3-8-18-15/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUOQKMEYYUGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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